6-Bromo-4-chloro-7-methoxyquinazoline
Overview
Description
6-Bromo-4-chloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a quinazoline core, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline typically involves the reaction of a quinazoline derivative with brominating and chlorinating agents. One common method includes the use of bromine and chlorine in the presence of a suitable solvent and catalyst to achieve the desired substitution on the quinazoline ring . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment to maintain consistent quality and efficiency .
Chemical Reactions Analysis
6-Bromo-4-chloro-7-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-4-chloro-7-methoxyquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various drugs, particularly those targeting cancer and inflammatory diseases.
Molecular Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, aiding in the understanding of biological pathways and mechanisms.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals, contributing to advancements in agriculture and material science.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
6-Bromo-4-chloro-7-methoxyquinazoline can be compared with other quinazoline derivatives, such as:
6-Bromoquinazoline: Lacks the chlorine and methoxy groups, resulting in different chemical properties and biological activities.
4-Chloroquinazoline: Lacks the bromine and methoxy groups, leading to variations in reactivity and application.
7-Methoxyquinazoline: Lacks the bromine and chlorine groups, affecting its use in medicinal and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-bromo-4-chloro-7-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBHWVYJORNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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